molecular formula C12H18N4O B8798575 N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE CAS No. 54864-91-4

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE

Katalognummer: B8798575
CAS-Nummer: 54864-91-4
Molekulargewicht: 234.30 g/mol
InChI-Schlüssel: CFEYQJGCDHVMSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE is a chemical compound with the molecular formula C18H22N4O and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine ring. It is used primarily in research and development settings.

Vorbereitungsmethoden

The synthesis of N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE involves several steps. One common synthetic route starts with the reaction of 3-Pyridinecarboxamide with N-methyl-1-piperazine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete reaction. Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Analyse Chemischer Reaktionen

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

54864-91-4

Molekularformel

C12H18N4O

Molekulargewicht

234.30 g/mol

IUPAC-Name

N-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H18N4O/c1-13-12(17)10-3-4-11(14-9-10)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3,(H,13,17)

InChI-Schlüssel

CFEYQJGCDHVMSX-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 52.0 g (30.5 mmol) 6-chloro-N-methyl-nicotinamide and 176 ml (1.58 mol) 1-methylpiperazine was heated at 100° C. for 1.5 h in an autoclave. After cooling to room temperature excess 1-methylpiperazine was removed by distillation. The residue was partitioned in 1000 ml dichloromethane/1 N aqueous sodium hydroxide solution. The layers were separated and the aqueous layer was extracted with three 500 ml portions of dichloromethane. Concentration and short column chromatography yielded 72.3 g (97%) of the title compound as a light brown solid.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.